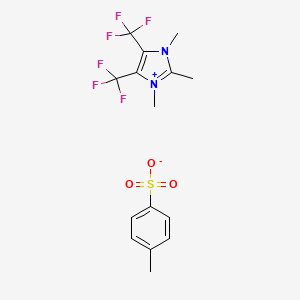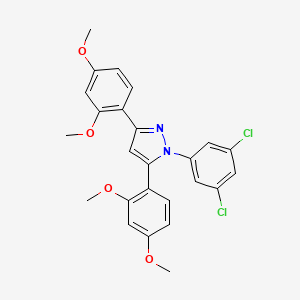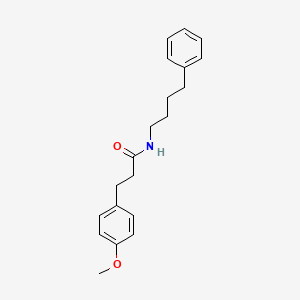![molecular formula C21H21N3O3 B4708282 2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4708282.png)
2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole
Übersicht
Beschreibung
2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole, commonly known as MI-2, is a small molecule inhibitor that has been widely used in scientific research. MI-2 is a potent inhibitor of the melanoma antigen-A11 (MAGE-A11) protein, which is involved in the regulation of cell division and growth. The inhibition of MAGE-A11 by MI-2 has been shown to have potential therapeutic applications in cancer treatment.
Wirkmechanismus
MI-2 inhibits the activity of 2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole by binding to a specific site on the protein. This compound is involved in the regulation of the anaphase-promoting complex/cyclosome (APC/C), which is a protein complex that plays a crucial role in the cell cycle. The inhibition of this compound by MI-2 disrupts the function of the APC/C, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-2 has been shown to have several biochemical and physiological effects in cancer cells. The inhibition of this compound by MI-2 leads to the accumulation of cyclin B1, a protein that regulates the cell cycle. The accumulation of cyclin B1 leads to cell cycle arrest and apoptosis in cancer cells. MI-2 has also been shown to induce autophagy, a process by which cells recycle damaged or unnecessary components.
Vorteile Und Einschränkungen Für Laborexperimente
MI-2 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. MI-2 has also been shown to have high potency and selectivity for 2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole. However, MI-2 has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer to cells in vitro. MI-2 also has a short half-life in vivo, which can limit its effectiveness in animal models.
Zukünftige Richtungen
For research on MI-2 could include:
- Studying the effects of MI-2 on other proteins involved in the cell cycle.
- Developing more effective formulations of MI-2 for use in animal models.
- Investigating the potential of MI-2 in combination with other cancer therapies.
- Studying the potential side effects of MI-2 on normal cells and tissues.
Wissenschaftliche Forschungsanwendungen
MI-2 has been extensively used in scientific research to study the role of 2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole in cancer cells. Several studies have shown that this compound is overexpressed in various types of cancer, including breast, lung, and prostate cancer. The inhibition of this compound by MI-2 has been shown to induce cell death in cancer cells and reduce tumor growth in animal models.
Eigenschaften
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-17-7-4-6-16(13-17)20(25)23-9-11-24(12-10-23)21(26)19-14-15-5-2-3-8-18(15)22-19/h2-8,13-14,22H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTBXBXRYPEFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4708205.png)

![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4708224.png)
![methyl 3-[(4-fluorobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4708226.png)
![2-chloro-5-iodo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4708234.png)
![3-(2-methoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4708237.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4708246.png)
![methyl 4-({[2-(3-methylbutanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4708252.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4708253.png)
![N,N'-1,2-phenylenebis[2-(1H-benzimidazol-2-ylthio)acetamide]](/img/structure/B4708265.png)
![3-({[(4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4708274.png)


![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4708306.png)